4-(4-chloro-3-nitrophenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
Propriétés
IUPAC Name |
4-(4-chloro-3-nitrophenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN4O4/c1-9-15(17(25)22-12-5-3-11(20)4-6-12)16(23-18(26)21-9)10-2-7-13(19)14(8-10)24(27)28/h2-8,16H,1H3,(H,22,25)(H2,21,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMVDKFSWMMVCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 4-(4-chloro-3-nitrophenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a member of the tetrahydropyrimidine class of compounds, which have garnered attention for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial properties and potential therapeutic applications.
- Molecular Formula : C₁₈H₁₄ClFN₄O₄
- Molecular Weight : 404.8 g/mol
- CAS Number : 865591-78-2
Biological Activity Overview
The biological activity of this compound has been primarily investigated in relation to its antimicrobial properties. Various studies have demonstrated its efficacy against a range of bacterial and fungal strains.
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial activity. In vitro studies have evaluated its effectiveness against various pathogens, including:
- Gram-positive bacteria : Staphylococcus aureus, Streptococcus pyogenes
- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa
- Fungi : Candida albicans, Aspergillus niger
The Minimum Inhibitory Concentration (MIC) values for these pathogens have been determined through standard protocols.
| Pathogen | MIC (μg/mL) | Reference Compound | MIC (μg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 12.5 | Ciprofloxacin | 1 |
| Escherichia coli | 25 | Ciprofloxacin | 1 |
| Candida albicans | 50 | Griseofulvin | 2 |
| Aspergillus niger | 32 | Griseofulvin | 16 |
The mechanism underlying the antimicrobial activity of the compound is thought to involve inhibition of bacterial cell wall synthesis and disruption of cellular processes. The presence of the chloro and nitro groups may enhance its interaction with bacterial enzymes or receptors, leading to effective inhibition.
Case Studies
-
Antibacterial Screening :
A study conducted by researchers focused on synthesizing and screening various tetrahydropyrimidine derivatives for antibacterial activity. The results indicated that the compound showed promising activity against both Gram-positive and Gram-negative bacteria, particularly highlighting its effectiveness against resistant strains. -
Antifungal Activity :
Another study evaluated the antifungal properties of the compound against several fungal strains using the agar well diffusion method. The results demonstrated that it effectively inhibited the growth of Candida albicans and Aspergillus niger, with MIC values indicating significant potency compared to standard antifungal agents.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Steric Properties
The target compound’s 4-chloro-3-nitrophenyl group introduces strong electron-withdrawing effects, enhancing electrophilicity at the pyrimidine ring compared to analogs with simpler aryl groups. Key comparisons include:
- Steric Effects : The 4-fluorophenyl group offers moderate steric bulk, balancing solubility and target affinity better than bulkier substituents like 2,4-dimethylphenyl .
Crystallographic and Conformational Analysis
- Ring Puckering : The target compound’s tetrahydropyrimidine ring adopts a boat conformation, as observed in ’s analog, with puckering amplitude (q = 0.42 Å) influenced by the nitro group’s steric demand .
- Hydrogen Bonding : Unlike ’s pyrimidine derivatives, which form intermolecular N–H···N bonds, the target compound’s 2-oxo group participates in C=O···H–N interactions, stabilizing its crystal lattice .
Spectral and Physical Properties
Spectroscopic Data
- IR Spectroscopy : The target compound shows C=O stretching at 1685 cm⁻¹ (2-oxo) vs. 1640 cm⁻¹ (C=S in thioxo analogs) .
- ¹H NMR : The 4-fluorophenyl group gives a doublet at δ 7.35–7.45 ppm (J = 8.6 Hz), distinct from the 4-methoxyphenyl singlet at δ 3.75 ppm in ’s analog .
Thermal Stability
- Melting Point : The target compound melts at 215–217°C, higher than ’s analog (198–200°C) due to stronger intermolecular hydrogen bonds .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(4-chloro-3-nitrophenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide?
- Methodology : The synthesis typically involves multi-step reactions, such as Biginelli-like cyclocondensation or palladium-catalyzed cross-coupling. For example:
Step 1 : Formation of the tetrahydropyrimidine core via cyclization of a β-keto ester with urea/thiourea derivatives under acidic conditions (e.g., HCl/AcOH) .
Step 2 : Functionalization of the aromatic rings using Suzuki-Miyaura coupling for the 4-chloro-3-nitrophenyl group and amidation for the 4-fluorophenyl substituent.
- Optimization : Reaction parameters (temperature, solvent polarity, and catalyst loading) must be systematically varied to maximize yield (target >70%) and purity (>95%).
Q. How is the compound characterized for structural confirmation?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR to confirm substituent positions and stereochemistry. For example, the 2-oxo group typically appears as a singlet at δ 160–170 ppm in C NMR .
- HPLC-MS : High-resolution mass spectrometry (HRMS) to verify molecular weight and purity (>98%).
- X-ray Crystallography : Optional for absolute configuration determination if single crystals are obtainable .
Q. What preliminary biological assays are recommended for this compound?
- Screening Workflow :
In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC determination.
Enzyme inhibition : Kinase or protease inhibition assays, focusing on targets relevant to the nitro and fluorophenyl groups (e.g., EGFR kinase) .
Solubility and LogP : Shake-flask method to assess pharmacokinetic suitability .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Methodology :
- Analog Synthesis : Modify substituents (e.g., replace 4-fluorophenyl with 4-methoxyphenyl or alter the nitro group’s position) .
- Biological Testing : Compare IC values across analogs to identify critical functional groups. For example, nitro groups at the 3-position may enhance electron-withdrawing effects, improving target binding .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to biological targets .
Q. How should researchers address contradictory data between computational predictions and experimental bioactivity?
- Resolution Strategies :
Re-evaluate Assay Conditions : Confirm compound stability under assay conditions (e.g., pH, temperature) using LC-MS .
Validate Target Engagement : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to directly measure binding constants .
Revisit Computational Models : Adjust force field parameters or include solvent effects in molecular dynamics simulations .
Q. What advanced purification techniques are recommended for isolating this compound?
- Chromatographic Methods :
- Prep-HPLC : Use a C18 column with gradient elution (acetonitrile/water + 0.1% TFA) for high-purity isolation.
- Flash Chromatography : Optimize solvent ratios (e.g., hexane:ethyl acetate 3:1) based on TLC R values .
Q. How can the compound’s stability under physiological conditions be evaluated?
- Experimental Design :
pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24 hours; monitor degradation via HPLC .
Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated metabolism .
Methodological Considerations
Q. What computational tools are suitable for predicting the compound’s reactivity?
- Tools :
- Gaussian 16 : For DFT calculations to study electron distribution and nitro group reduction potentials .
- ICReDD Platform : Combines quantum chemical calculations with machine learning to predict reaction pathways and optimize conditions .
Q. How can researchers design experiments to resolve spectral overlaps in NMR data?
- Approaches :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
